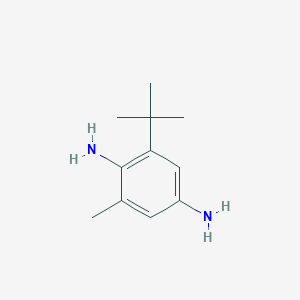
4'-epi-6'-Hydroxyadriamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-epi-6’-Hydroxyadriamycin is a glycoside antibiotic belonging to the anthracycline series. It is derived from daunomycin and adriamycin, which are well-known for their antitumor properties. This compound is notable for being less toxic than its parent compounds, making it a subject of interest in cancer research .
Métodos De Preparación
4’-epi-6’-Hydroxyadriamycin is synthesized through a multi-step process. Initially, daunomycin is condensed with a protected, reactive derivative, specifically 1,2,3-trideoxy-4,6-di-O-(p-nitrobenzoyl)-3-trifluoroacetamido-L-arabino-hex-1-enepyranose. The protecting groups are then removed to yield 4’-epi-6’-hydroxydaunomycin. This intermediate is reacted with bromine to form a bromo derivative, which is subsequently hydrolyzed to produce 4’-epi-6’-hydroxyadriamycin .
Análisis De Reacciones Químicas
4’-epi-6’-Hydroxyadriamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4’-epi-6’-Hydroxyadriamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of glycoside antibiotics.
Biology: It is used to investigate the biological activity and toxicity of anthracycline derivatives.
Medicine: It is explored for its potential use in cancer therapy due to its lower toxicity compared to daunomycin and adriamycin.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
4’-epi-6’-Hydroxyadriamycin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and generates free radicals that damage cellular components .
Comparación Con Compuestos Similares
4’-epi-6’-Hydroxyadriamycin is compared with other similar compounds such as:
Daunomycin: Known for its potent antitumor activity but higher toxicity.
Adriamycin: Similar to daunomycin but with a broader spectrum of activity.
4’-epi-daunomycin: A derivative with reduced toxicity.
3’,4’-epi-6’-hydroxydaunomycin: Another derivative with similar properties.
The uniqueness of 4’-epi-6’-Hydroxyadriamycin lies in its lower toxicity while maintaining significant antitumor activity .
Propiedades
Número CAS |
62414-01-1 |
|---|---|
Fórmula molecular |
C27H29NO12 |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO12/c1-38-13-4-2-3-10-18(13)25(35)21-20(22(10)32)23(33)11-6-27(37,16(31)9-30)7-14(19(11)26(21)36)39-17-5-12(28)24(34)15(8-29)40-17/h2-4,12,14-15,17,24,29-30,33-34,36-37H,5-9,28H2,1H3 |
Clave InChI |
MMNLCGHZNCRLMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)CO)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


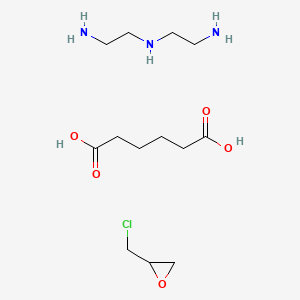
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
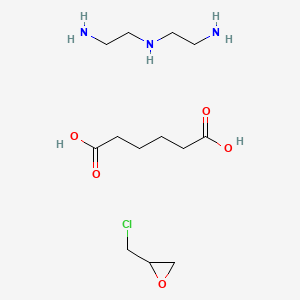
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
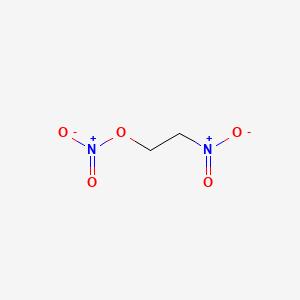
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
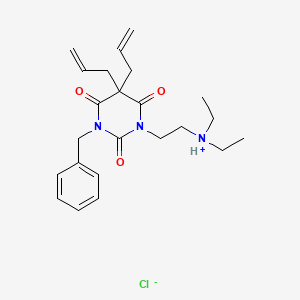
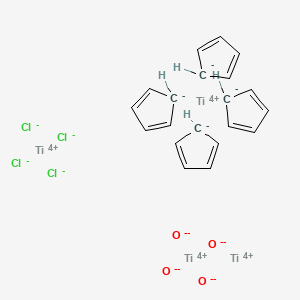
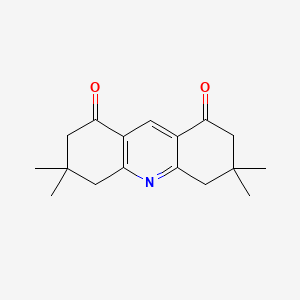
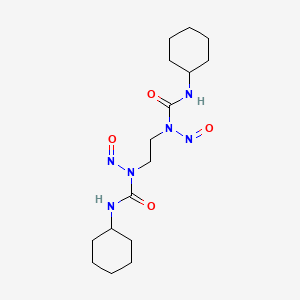
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
